molecular formula C11H20O B13584580 3-(3,3-Dimethylcyclohexyl)propanal

3-(3,3-Dimethylcyclohexyl)propanal

Cat. No.: B13584580
M. Wt: 168.28 g/mol
InChI Key: JPNPJEAEQCOXIA-UHFFFAOYSA-N
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Description

3-(3,3-Dimethylcyclohexyl)propanal is an organic compound with the molecular formula C11H20O. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO). This compound is notable for its unique structure, which includes a cyclohexane ring substituted with two methyl groups and a propanal side chain. It is used in various chemical and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Dimethylcyclohexyl)propanal typically involves the following steps:

    Cyclohexane Derivative Formation: The starting material, cyclohexane, is subjected to Friedel-Crafts alkylation to introduce the dimethyl groups, forming 3,3-dimethylcyclohexane.

    Side Chain Introduction: The 3,3-dimethylcyclohexane is then reacted with a suitable reagent, such as propanal, under controlled conditions to introduce the propanal side chain.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using catalysts like palladium or platinum to facilitate the hydrogenation process.

    High-Pressure Reactions: Conducting reactions under high pressure to increase yield and efficiency.

    Purification: Employing distillation or crystallization techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Dimethylcyclohexyl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the aldehyde group yields the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.

Major Products Formed

    Oxidation: 3-(3,3-Dimethylcyclohexyl)propanoic acid.

    Reduction: 3-(3,3-Dimethylcyclohexyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,3-Dimethylcyclohexyl)propanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3,3-Dimethylcyclohexyl)propanal involves its interaction with various molecular targets:

    Aldehyde Group Reactivity: The formyl group is highly reactive and can form covalent bonds with nucleophiles.

    Pathways Involved: The compound can participate in metabolic pathways involving aldehyde dehydrogenases and reductases, leading to its conversion into other biologically active molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(3,3-Dimethylcyclohexyl)propanol: The reduced form of 3-(3,3-Dimethylcyclohexyl)propanal.

    3-(3,3-Dimethylcyclohexyl)propanoic acid: The oxidized form of this compound.

    3-(3,3-Dimethylcyclohexyl)propylamine: A derivative where the aldehyde group is replaced with an amine group.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct reactivity and properties compared to its analogs. The presence of the cyclohexane ring with dimethyl substitution and the aldehyde group makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

3-(3,3-dimethylcyclohexyl)propanal

InChI

InChI=1S/C11H20O/c1-11(2)7-3-5-10(9-11)6-4-8-12/h8,10H,3-7,9H2,1-2H3

InChI Key

JPNPJEAEQCOXIA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1)CCC=O)C

Origin of Product

United States

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